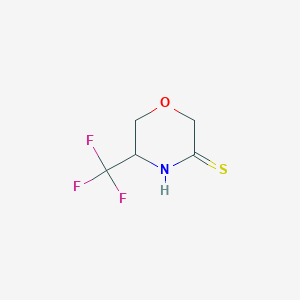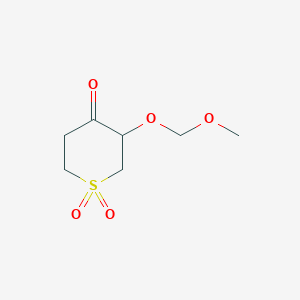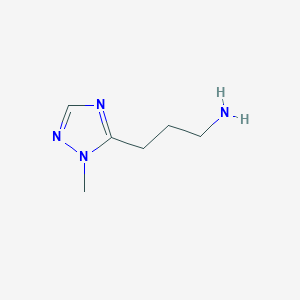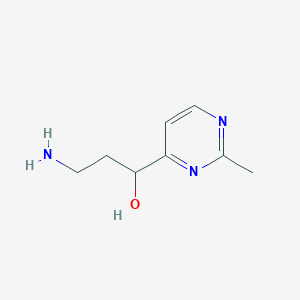![molecular formula C10H17NS B13208969 (2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13208969.png)
(2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of thiophene-2-carbaldehyde with isobutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .
Scientific Research Applications
(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler analog with a similar thiophene ring structure but without the isobutyl group.
2-(Thiophen-2-yl)ethanamine: Another analog with a different substitution pattern on the thiophene ring.
Uniqueness
(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it distinct from other thiophene derivatives .
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylethyl)propan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-8(2)7-11-9(3)10-5-4-6-12-10/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
LXXACHHVHXASSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13208889.png)



![5-{[(Tert-butoxy)carbonyl]amino}-2-propylpyridine-3-carboxylic acid](/img/structure/B13208913.png)
![5-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13208915.png)



![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)




